molecular formula C11H18N4O2 B3894329 (3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol

(3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B3894329
M. Wt: 238.29 g/mol
InChI Key: NQJNNLLPWZORNN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol, also known as 4-Amino-3-(3-hydroxy-1-pyrrolidinyl)-6-(1-propoxy)-pyrimidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific enzymes or receptors in the body. For instance, its inhibitory activity against DPP-4 is believed to be due to its ability to bind to the active site of the enzyme, thereby preventing its function. Similarly, its anticancer activity is thought to be due to its ability to induce DNA damage and inhibit cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme or receptor it interacts with. For instance, its inhibitory activity against DPP-4 has been found to result in increased insulin secretion and improved glucose metabolism in animal models. Its anticancer activity, on the other hand, has been found to result in cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol for lab experiments is its potency and selectivity against specific enzymes or receptors. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability and accessibility for certain research groups.

Future Directions

There are several future directions for the research on (3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including diabetes and cancer. Another direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability and accessibility for research purposes. Additionally, the exploration of its potential interactions with other enzymes or receptors may provide new insights into its mechanism of action and potential applications.

Scientific Research Applications

(3R)-1-(2-amino-6-isopropoxypyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has also been investigated for its potential anticancer activity, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(3R)-1-(2-amino-6-propan-2-yloxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7(2)17-10-5-9(13-11(12)14-10)15-4-3-8(16)6-15/h5,7-8,16H,3-4,6H2,1-2H3,(H2,12,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNNLLPWZORNN-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=C1)N2CCC(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC(=NC(=C1)N2CC[C@H](C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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